molecular formula C22H20ClNO3 B12590510 5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide CAS No. 648922-94-5

5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide

Cat. No.: B12590510
CAS No.: 648922-94-5
M. Wt: 381.8 g/mol
InChI Key: KNRSMTSRRVBKIG-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide: is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a benzamide moiety. Its molecular formula is C21H20ClNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-[2-(4-methylphenyl)ethoxy]aniline under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product. The use of advanced analytical tools like FTIR, 1H-NMR, and 13C-NMR helps in characterizing and confirming the structure of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide lies in its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the ethoxy and methylphenyl groups enhances its potential as a versatile compound in various applications .

Properties

CAS No.

648922-94-5

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-[2-(4-methylphenyl)ethoxy]phenyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c1-15-5-7-16(8-6-15)11-12-27-19-4-2-3-18(14-19)24-22(26)20-13-17(23)9-10-21(20)25/h2-10,13-14,25H,11-12H2,1H3,(H,24,26)

InChI Key

KNRSMTSRRVBKIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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